1-(Difluoromethoxy)-1,2,2-trifluoroethane

Description

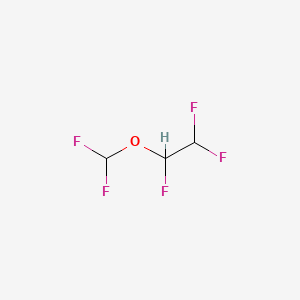

1-(Difluoromethoxy)-1,2,2-trifluoroethane (CAS: 1885-48-9) is a fluorinated ether compound characterized by the molecular formula C₃H₃F₅O. Its structure includes a difluoromethoxy group (-OCF₂) attached to a trifluoroethane backbone. This compound is primarily utilized as a reference standard for Isoflurane (an inhaled anesthetic) in pharmaceutical development .

Structure

3D Structure

Properties

CAS No. |

60113-74-8 |

|---|---|

Molecular Formula |

C3H3F5O |

Molecular Weight |

150.05 g/mol |

IUPAC Name |

1-(difluoromethoxy)-1,2,2-trifluoroethane |

InChI |

InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H |

InChI Key |

KQUULKREOKHZAM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)(OC(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of difluoromethyl ether with trifluoroethanol in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, metal hydrides, and organometallic compounds. .

Scientific Research Applications

1-(Difluoromethoxy)-1,2,2-trifluoroethane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.

Medicine: It is explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved stability and bioavailability.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-(Difluoromethoxy)-1,2,2-trifluoroethane | C₃H₃F₅O | 168.05 | Difluoromethoxy (-OCF₂), Trifluoroethyl |

| 1,1,2-Trichloro-1,2,2-trifluoroethane (R113) | C₂Cl₃F₃ | 187.38 | Three chlorine atoms, Trifluoroethyl |

| Isoflurane | C₃H₂ClF₅O | 184.49 | Difluoromethoxy (-OCF₂), Chloro-trifluoroethyl |

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | C₂Cl₄F₂ | 203.83 | Four chlorine atoms, Difluoroethyl |

| 1,1-Dichloro-2-(1-chloro-2,2,2-trifluoroethoxy)-1,2,2-trifluoroethane | C₃HCl₂F₆O | 254.94 | Multiple chlorine and trifluoroethoxy groups |

Key Observations :

- Halogen Substitution : Unlike R113 and tetrachloro-difluoroethane, which contain chlorine atoms linked to ozone depletion, this compound replaces chlorine with fluorine in the methoxy group, reducing environmental persistence .

- Isoflurane Analogy : Isoflurane shares the difluoromethoxy group but includes a chlorine atom, contributing to its anesthetic properties .

Physical and Environmental Properties

Key Observations :

- Environmental Impact : R113 and tetrachloro-difluoroethane exhibit high ODP and long atmospheric lifetimes, leading to their phase-out under the Montreal Protocol. In contrast, this compound’s fluorine-dominated structure likely reduces ozone-depleting effects .

- Degradation: R113 degrades into trifluoroacetic acid (TFA) and difluoroacetic acid (DFA), which persist in aquatic environments .

Key Observations :

- Pharmaceutical Use : The target compound’s role as a reference standard underscores its purity requirements, contrasting with R113’s industrial solvent legacy .

- Toxicity : While R113 is linked to occupational hazards (e.g., lung irritation, arrhythmia), the target compound’s toxicity remains understudied but is presumed lower due to controlled applications .

Biological Activity

1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound characterized by its unique molecular structure, which includes a difluoromethoxy group and a trifluoroethane backbone. Its molecular formula is C₃H₃F₅O, and it has garnered attention in various fields, particularly in pharmacology and chemical synthesis. This article delves into the biological activity of this compound, exploring its pharmacokinetics, potential therapeutic applications, and comparative studies with other fluorinated compounds.

The synthesis of this compound typically involves several key reactions that leverage its functional groups. The presence of multiple fluorine atoms not only affects its chemical reactivity but also its interaction with biological systems. The following table summarizes the synthesis methods and key characteristics of this compound:

| Property | Details |

|---|---|

| Molecular Formula | C₃H₃F₅O |

| Functional Groups | Difluoromethoxy and trifluoroethyl groups |

| Synthesis Methods | Nucleophilic substitution, fluorination |

| Key Reactions | Nucleophilic attack on electrophiles |

Pharmacological Applications

Research indicates that this compound is being investigated for its potential use in anesthetic formulations. Studies have highlighted its pharmacokinetic properties, particularly how the fluorinated structure influences solubility and membrane permeability. These characteristics are critical for determining the efficacy of the compound as an anesthetic agent.

- Pharmacokinetics : The compound's unique structure allows for enhanced solubility in biological membranes compared to non-fluorinated analogs, which may lead to improved absorption and distribution profiles.

- Pharmacodynamics : Interaction studies suggest that the compound may exhibit distinct mechanisms of action when compared to traditional anesthetics.

Comparative Studies

Comparative analyses with other fluorinated anesthetics reveal that this compound has unique advantages due to its specific structural features. The following table compares it with other known fluorinated anesthetics:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Enflurane | C₃H₂ClF₅O | Chlorine atom; widely used | Effective inhalational anesthetic |

| Desflurane | C₃H₂F₆O | Rapid elimination; lower potency | Fast recovery from anesthesia |

| Isoflurane | C₃H₂F₅O | Intermediate potency; less soluble | Commonly used in surgical settings |

| This compound | C₃H₃F₅O | Unique difluoromethoxy group | Potentially enhanced anesthetic properties |

Case Studies

Recent studies have focused on the biological activity of this compound in various experimental setups. For instance:

- A study explored the compound's interaction with biological membranes using molecular docking simulations. Results indicated that the compound forms stable interactions with lipid bilayers due to its fluorinated nature, which enhances membrane fluidity.

- Another case study assessed its efficacy against specific cellular targets involved in pain pathways. Preliminary results showed promising analgesic effects in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.